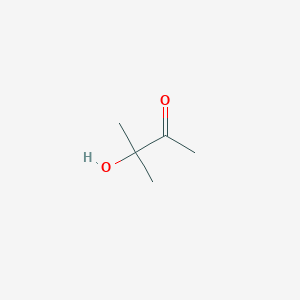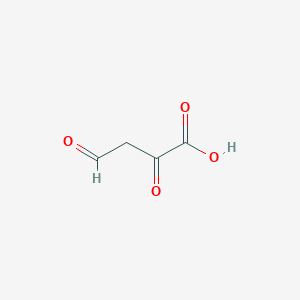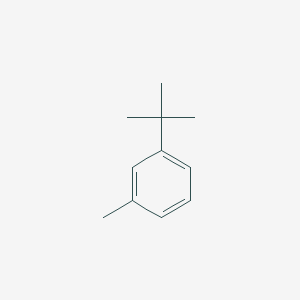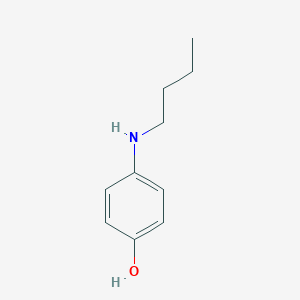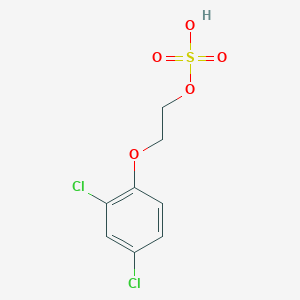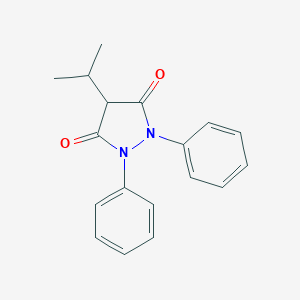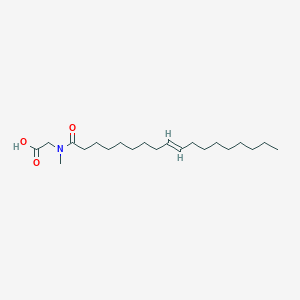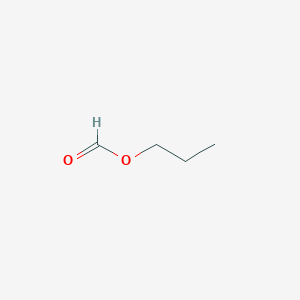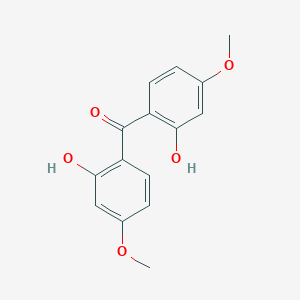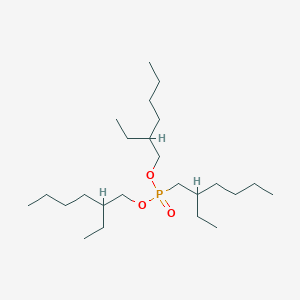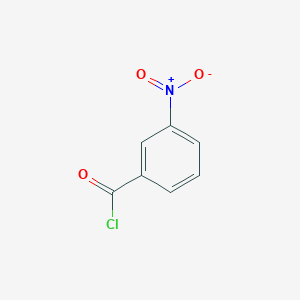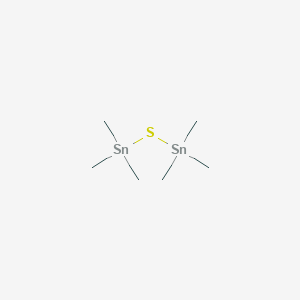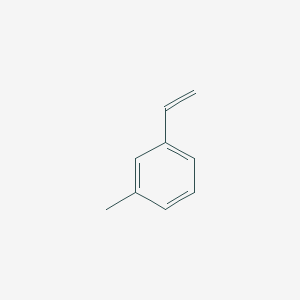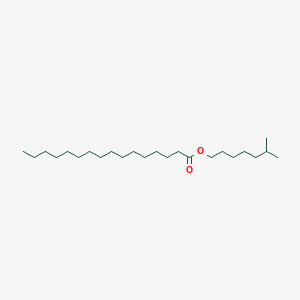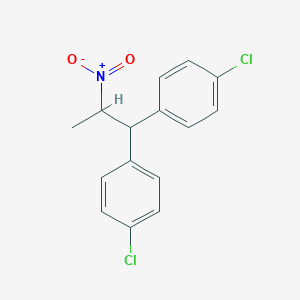
1,1-Bis(4-chlorophenyl)-2-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-chlorophenyl)-2-nitropropane, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Diclofenac is available in various forms such as tablets, capsules, injections, and topical gels.
Mechanism Of Action
The mechanism of action of diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical And Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines and chemokines. Diclofenac has also been shown to have a number of cardiovascular effects, including the potential to increase the risk of heart attack and stroke.
Advantages And Limitations For Lab Experiments
Diclofenac has several advantages for lab experiments, including its well-established pharmacological profile and its availability in various forms. However, there are also some limitations to its use, including its potential for cardiovascular side effects and its limited effectiveness in certain types of pain.
Future Directions
There are several potential future directions for research on diclofenac. One area of interest is the development of more selective COX inhibitors that have fewer cardiovascular side effects. Another area of interest is the investigation of the potential anti-cancer effects of diclofenac, which has been shown to have some activity against certain types of cancer cells. Additionally, there is ongoing research into the use of diclofenac for the treatment of Alzheimer's disease, as it has been shown to have some neuroprotective effects.
Synthesis Methods
The synthesis of diclofenac involves the reaction of 2-chloro-4-nitroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced with hydrogen gas in the presence of a catalyst such as palladium on carbon to yield diclofenac.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of acute pain, postoperative pain, and migraine headaches.
properties
CAS RN |
117-27-1 |
|---|---|
Product Name |
1,1-Bis(4-chlorophenyl)-2-nitropropane |
Molecular Formula |
C15H13Cl2NO2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)-2-nitropropyl]benzene |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3 |
InChI Key |
JCWVUDIGEJLVPS-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Other CAS RN |
117-27-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



